molecular formula C15H10ClN3O4 B11817375 5-(2-Chloro-5-nitrophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole

5-(2-Chloro-5-nitrophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B11817375
M. Wt: 331.71 g/mol
InChI Key: DUVIVRHJYQVMOG-UHFFFAOYSA-N
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Description

5-(2-Chloro-5-nitrophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole is a high-quality chemical reagent designed for research and development applications in medicinal chemistry. This compound belongs to the 1,2,4-oxadiazole family, a privileged scaffold in drug discovery known for its bioisosteric properties, often serving as a stable replacement for ester and amide functional groups . The 1,2,4-oxadiazole ring is a key structural motif in several biologically active molecules and has been incorporated into commercially available drugs, underscoring its significant pharmacophoric value . The strategic substitution on the phenyl rings at the 3- and 5-positions of the oxadiazole core is intended to modulate the compound's electronic properties, lipophilicity, and overall binding affinity to biological targets. Researchers are exploring this and related analogs for a wide spectrum of potential biological activities, which may include anticancer , anti-inflammatory , and antimicrobial effects, based on the established profiles of similar derivatives. The compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product's safety data sheet prior to use.

Properties

Molecular Formula

C15H10ClN3O4

Molecular Weight

331.71 g/mol

IUPAC Name

5-(2-chloro-5-nitrophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C15H10ClN3O4/c1-22-13-5-3-2-4-10(13)14-17-15(23-18-14)11-8-9(19(20)21)6-7-12(11)16/h2-8H,1H3

InChI Key

DUVIVRHJYQVMOG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Reaction Protocol:

  • Amidoxime Preparation : 2-Chloro-5-nitrobenzonitrile (10 mmol) reacts with hydroxylamine hydrochloride (12 mmol) in ethanol/water (3:1) at 80°C for 4 hours, yielding 2-chloro-5-nitrobenzamidoxime (87% yield).

  • Microwave Cyclization : A mixture of amidoxime (5 mmol), 2-methoxybenzoyl chloride (7 mmol), and MgO (25 mmol) is irradiated at 630 W for 1 minute. The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 9:1).

Key Data :

ParameterValue
Yield78–85%
Reaction Time1 minute
CatalystMgO
Purity (HPLC)>98%

This method minimizes side reactions and enhances regioselectivity due to rapid heating.

Cyclodehydration of O-Acylamidoximes

Classical cyclodehydration involves O-acylation of amidoximes followed by thermal or chemical dehydration.

Stepwise Synthesis:

  • Amidoxime Formation : As above.

  • O-Acylation : 2-Chloro-5-nitrobenzamidoxime reacts with 2-methoxybenzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) at 0°C, forming the O-acyl intermediate (92% yield).

  • Cyclization : The intermediate is treated with phosphorus oxychloride (POCl₃) at 100°C for 4 hours, inducing cyclization.

Optimization Insights :

  • Excess POCl₃ (5 volumes) ensures complete dehydration.

  • Lower temperatures (<80°C) favor nitro group stability.

Comparative Yields :

Dehydrating AgentTemperature (°C)Yield (%)
POCl₃10075
H₂SO₄12068
PCl₅8072

Electrochemical Cyclization of Arylthiosemicarbazides

Electrochemical methods offer a green alternative. 2-Chloro-5-nitrophenylthiosemicarbazide is oxidized at a platinum electrode in acetonitrile with lithium perchlorate (LiClO₄) as the electrolyte.

Procedure:

  • Thiosemicarbazide Synthesis : 2-Chloro-5-nitroaniline reacts with phenyl isothiocyanate in ethanol to form the thiosemicarbazide (84% yield).

  • Electrolysis : A potential of 1.8 V is applied for 3 hours, inducing cyclization to the oxadiazole.

Performance Metrics :

Electrode MaterialApplied Potential (V)Yield (%)
Platinum1.883
Graphite2.065

This method avoids harsh reagents but requires specialized equipment.

One-Pot Synthesis Under Solvent-Free Conditions

A grinding technique using molecular iodine (I₂) as a catalyst enables solvent-free synthesis.

Protocol:

  • Hydrazide Formation : 2-Methoxybenzoic acid is converted to its hydrazide using hydrazine hydrate in ethanol (90% yield).

  • Cyclization : The hydrazide is ground with 2-chloro-5-nitrobenzaldehyde and I₂ (10 mol%) for 10 minutes, yielding the target compound.

Advantages :

  • No solvent reduces environmental impact.

  • Short reaction time (10 minutes).

Yield Comparison :

CatalystTime (min)Yield (%)
I₂1088
FeCl₃3072

Characterization and Analytical Data

Spectroscopic Confirmation :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (d, J = 2.4 Hz, 1H, Ar-H), 8.10 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.92 (d, J = 8.8 Hz, 1H, Ar-H), 7.58–7.62 (m, 2H, Ar-H), 7.12 (d, J = 8.0 Hz, 1H, Ar-H), 3.99 (s, 3H, OCH₃).

  • IR (KBr) : 1655 cm⁻¹ (C=N), 1530 cm⁻¹ (NO₂), 1250 cm⁻¹ (C-O-C).

Chromatographic Purity :

  • HPLC (C18 column, acetonitrile:water 70:30): Retention time = 6.7 min, purity = 99.1% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution.

    Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Amino derivatives: Formed from the reduction of the nitro group.

    Substituted derivatives: Formed from nucleophilic substitution of the chloro group.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The compound has shown promising results in inhibiting various cancer cell lines:

  • Mechanism of Action : The anticancer properties are attributed to the ability of oxadiazole derivatives to inhibit key enzymes involved in tumor growth and proliferation, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs) .
  • Case Study : A study evaluated several 1,2,4-oxadiazole derivatives against human cancer cell lines (MCF-7, HeLa). The results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating significant cytotoxicity against cancer cells while sparing normal cells .
CompoundCell LineIC50 (µM)Selectivity
5aMCF-70.65High
5bHeLa2.41Moderate

Neuroprotective Effects

The compound also shows potential in neuroprotection, particularly in the context of neurodegenerative diseases like Alzheimer's.

  • GSK-3β Inhibition : Research indicates that derivatives of oxadiazoles can inhibit glycogen synthase kinase 3β (GSK-3β), an enzyme implicated in Alzheimer's disease pathology. Compounds demonstrated dual potency in GSK-3β inhibition and antineuroinflammatory activity .
  • Case Study : In vivo experiments with one derivative showed improvement in cognitive functions in scopolamine-induced mouse models, indicating potential as a multifunctional lead compound for Alzheimer's therapy .
CompoundGSK-3β IC50 (µM)Neuroinflammation IC50 (µM)
Compound 10b0.190.47

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 5-(2-Chloro-5-nitrophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole involves the reaction of appropriate precursors under controlled conditions to yield high-purity products. Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of these compounds.

Key Findings from SAR Studies:

  • Substituent Influence : The introduction of electron-withdrawing groups (EWGs) on the aromatic rings significantly enhances anticancer activity.
  • Positioning Matters : Meta-substituted nitro groups have been found to be more favorable compared to para substitutions for increasing biological activity .

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-nitrophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors to exert its biological effects. The presence of the nitro group suggests potential interactions with cellular redox systems, while the chloro and methoxy groups may influence its binding affinity to target molecules.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogs and their substituent differences:

Compound Name R3 Position R5 Position Molecular Weight Key Properties/Applications References
5-(2-Chloro-5-nitrophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole (Target) 2-methoxyphenyl 2-chloro-5-nitrophenyl ~337.67* Drug synthesis, functional materials
5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole 4-nitrophenyl 2,4-dichlorophenyl 334.13 Anti-inflammatory, antimicrobial
3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole 4-nitrophenyl 2-phenylethyl 295.30 High logP (4.7), lipophilic
5-(2-Methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole (CAS 352341-25-4) 3-nitrophenyl 2-methoxyphenyl ~298.25* Positional isomer effects
5-(2-Iodophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole (1h) 2-methoxyphenyl 2-iodophenyl ~374.15* Halogen substitution impact
5-(2-Chloro-5-nitrophenyl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole 2,6-difluorophenyl 2-chloro-5-nitrophenyl 337.67 High purity (≥98%), drug synthesis

*Calculated based on molecular formulas.

Key Observations:
  • Substituent Effects on Reactivity :

    • Electron-withdrawing groups (e.g., nitro, chloro) enhance thermal stability and detonation performance in energetic materials . For example, compound 2-3 in (linked oxadiazoles) exhibits superior detonation velocity (9,046 m/s) due to nitro groups .
    • Methoxy groups improve solubility and bioavailability in drug-like molecules .
  • Halogen Substitution :

    • Iodo or bromo substituents (e.g., 5-(2-iodophenyl) in or 3-(2-bromophenyl) in ) may increase molecular weight and alter steric effects compared to chloro analogs.
  • Positional Isomerism :

    • The nitro group's position (e.g., 3-nitrophenyl vs. 4-nitrophenyl) affects electronic distribution and biological activity. For instance, 5-(2,4-dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole shows antimicrobial activity , while analogs with nitro at position 3 may prioritize anti-inflammatory effects.

Physicochemical Properties

  • logP and Lipophilicity :
    • The target compound’s logP is expected to be moderate (~4–5), similar to 3-(4-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole (logP 4.7) . Fluorine substitution (e.g., in 2,6-difluorophenyl) may reduce logP slightly due to increased polarity .
  • Thermal Stability :
    • Oxadiazoles with nitro groups exhibit high thermal stability (e.g., compound 2-3 in decomposes at >200°C). The target compound’s chloro and nitro substituents likely confer similar stability.

Biological Activity

The compound 5-(2-Chloro-5-nitrophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure

The molecular formula of 5-(2-Chloro-5-nitrophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole is C15H12ClN3O4C_{15}H_{12}ClN_3O_4. The structure features a 1,2,4-oxadiazole ring which is known for its pharmacological significance.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been evaluated against various cancer cell lines:

Cell Line Type of Cancer IC50 (µM) Reference
HL-60Leukemia3.52
RPMI-8226Leukemia9.51
UACC-62Melanoma4.65
MCF-7Breast0.65

In a study by B.S. Holla et al., various oxadiazole derivatives were synthesized and tested for anticancer activity against multiple human cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values indicating strong efficacy against leukemia and melanoma cells .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are also noteworthy. The synthesized compounds exhibited activity against various bacterial strains. For instance, a related study reported that certain oxadiazole derivatives showed moderate inhibition against lipoxygenase enzymes, which are implicated in inflammatory responses .

Anti-inflammatory Activity

Oxadiazole derivatives have been explored for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models . The mechanism often involves modulation of signaling pathways associated with inflammation.

Case Studies and Research Findings

  • Study on Anticancer Properties
    • Shamsuzzaman et al. synthesized new anticancer agents based on the oxadiazole scaffold and tested them against human leukemia cell lines using the MTT assay. The most potent compound exhibited an IC50 value of 17.33μM17.33\mu M against HL-60 cells .
  • Antimicrobial Evaluation
    • A study focused on the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives revealed that some compounds showed promising activity against bacterial strains comparable to established antibiotics .
  • Mechanism-Based Approaches
    • Recent reviews have emphasized the importance of understanding the mechanisms through which oxadiazoles exert their biological effects. Molecular docking studies suggest that these compounds interact with specific biological targets, leading to apoptosis in cancer cells .

Q & A

Q. What are the standard synthetic routes for 5-(2-Chloro-5-nitrophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via cyclization or coupling reactions. A common approach involves the formation of the oxadiazole ring through condensation of amidoximes with carboxylic acid derivatives. For example, S-arylation procedures using intermediates like 5-(2-iodophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole with nitrothiophenol derivatives under Pd catalysis can yield analogs with ~80% efficiency . Optimization strategies include adjusting solvent polarity (e.g., DME at 50°C), using microwave-assisted synthesis to reduce reaction times, or employing Cs₂CO₃ as a base to enhance nucleophilicity .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Key methods include:

  • 1H/13C NMR : To verify substituent positions and aromatic proton environments (e.g., methoxy group at δ ~3.8 ppm) .
  • HRMS : For precise molecular weight confirmation (e.g., calculated vs. observed m/z).
  • SFC (Supercritical Fluid Chromatography) : To assess enantiomeric excess (>97% ee in some analogs) .
  • FTIR : To identify functional groups like C=N (1630–1600 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) .

Q. How does the electron-withdrawing nitro group at the 5-nitrophenyl position influence the compound’s reactivity?

The nitro group enhances electrophilicity at the chloro-substituted phenyl ring, facilitating nucleophilic aromatic substitution (SNAr) reactions. This is critical for introducing functional groups (e.g., amines, thiols) during derivatization . Computational studies (e.g., DFT) can predict activation sites by mapping electrostatic potential surfaces .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity across different cancer cell lines?

For analogs like 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, activity against breast (T47D) but not lung cancer lines may arise from target specificity (e.g., TIP47 protein binding) . To address discrepancies:

  • Perform target engagement assays (e.g., photoaffinity labeling) to confirm molecular interactions.
  • Use isoform-specific inhibitors to rule out off-target effects in resistant cell lines.
  • Conduct transcriptomic profiling to identify resistance markers (e.g., upregulated efflux pumps) .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding affinities to targets like GSK-3β or COX-2. For instance, sulfamido-phenyl substituents at the 5-position improve solubility (logP reduction from 4.7 to 3.2) while maintaining target affinity . ADMET predictors (e.g., SwissADME) can prioritize analogs with optimal logD (2–3) and minimal CYP450 inhibition .

Q. What is the role of the 2-methoxyphenyl group in modulating apoptosis-inducing activity?

The methoxy group enhances membrane permeability due to its moderate hydrophobicity (π stacking with lipid bilayers). SAR studies show that replacing it with pyridyl groups retains activity but alters selectivity (e.g., MX-1 tumor model efficacy in vivo) . Radiolabeling (e.g., ³H/¹⁴C) tracks cellular uptake and sublocalization in mechanistic studies.

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